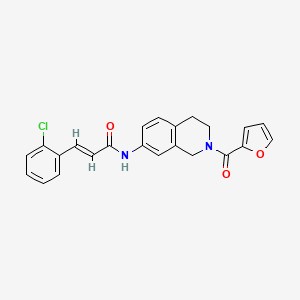
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a useful research compound. Its molecular formula is C23H19ClN2O3 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex molecular structure that includes:
- Acrylamide moiety : Known for its role in various biological processes.
- Chlorophenyl group : Imparts specific pharmacological properties.
- Furan-2-carbonyl and tetrahydroisoquinoline : These components are associated with neuroactive properties.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly:
- Nicotinic acetylcholine receptors (nAChRs) : Modulation of these receptors can influence anxiety and cognitive functions.
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes.
1. Anxiolytic Effects
Studies have demonstrated that related compounds exhibit anxiolytic-like activity. For instance, research on 3-furan-2-yl-N-p-tolyl-acrylamide showed significant anxiolytic effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound may also possess similar properties.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| 3-furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic-like activity | α7 nAChR modulation |
2. Neuroprotective Properties
The tetrahydroisoquinoline scaffold is known for neuroprotective effects. Compounds in this class may protect neuronal cells from oxidative stress and apoptosis. Future studies should explore the neuroprotective potential of this compound in various models of neurodegeneration.
Case Study 1: Interaction with Nicotinic Receptors
In a controlled study involving mice, it was observed that the administration of 3-furan-2-yl-N-p-tolyl-acrylamide led to a reduction in anxiety-like behavior at specific dosages. The anxiolytic effect was inhibited by methyllycaconitine, indicating the involvement of α7 nAChRs in mediating these effects. This finding underscores the potential therapeutic implications for smoking cessation and anxiety disorders.
Case Study 2: Comparative Analysis with Other Compounds
Comparative studies with other acrylamide derivatives reveal that while some compounds exhibit anxiolytic effects at lower doses with chronic treatment leading to enhanced efficacy, others do not show significant activity. This highlights the need for further investigation into the structure-activity relationship of this compound.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-20-5-2-1-4-17(20)8-10-22(27)25-19-9-7-16-11-12-26(15-18(16)14-19)23(28)21-6-3-13-29-21/h1-10,13-14H,11-12,15H2,(H,25,27)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYPALFVORLFDD-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














